(3Z,5E)-2-amino-4-cyclopropyl-6-(4-ethoxyphenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile
Overview
Description
(3Z,5E)-2-amino-4-cyclopropyl-6-(4-ethoxyphenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile is a useful research compound. Its molecular formula is C20H18N4O and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-amino-4-cyclopropyl-6-(4-ethoxyphenyl)-1,3,5-hexatriene-1,1,3-tricarbonitrile is 330.14806121 g/mol and the complexity rating of the compound is 716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Research on compounds with similar structures has focused on their synthesis and chemical properties. For example, the study of cyclization reactions to create octahydrophenanthrene derivatives illustrates the versatility of these compounds in constructing complex molecular architectures (Wilamowski et al., 1995). These methodologies are foundational in the synthesis of natural products and pharmaceuticals, showcasing the potential utility of "2-amino-4-cyclopropyl-6-(4-ethoxyphenyl)-1,3,5-hexatriene-1,1,3-tricarbonitrile" in developing new synthetic routes.
Materials Science Applications
Compounds featuring cyclopropane rings and nitrile groups have been explored for their materials science applications. For instance, the creation of Schiff bases using related compounds highlights their role in developing new materials with antimicrobial activity (Puthran et al., 2019). Such research underscores the potential of "2-amino-4-cyclopropyl-6-(4-ethoxyphenyl)-1,3,5-hexatriene-1,1,3-tricarbonitrile" in contributing to the development of novel materials with specific functional properties.
Properties
IUPAC Name |
(3Z,5E)-2-amino-4-cyclopropyl-6-(4-ethoxyphenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-2-25-17-8-3-14(4-9-17)5-10-18(15-6-7-15)19(13-23)20(24)16(11-21)12-22/h3-5,8-10,15H,2,6-7,24H2,1H3/b10-5+,19-18- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYSYGKXBXTHEC-QNAKUDHHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=C(C#N)C(=C(C#N)C#N)N)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=C(\C#N)/C(=C(C#N)C#N)N)/C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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